![molecular formula C12H15NO2 B13305435 5-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylic acid](/img/structure/B13305435.png)
5-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carboxylic acid is a complex organic compound with the molecular formula C12H15NO2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carboxylic acid typically involves multi-step organic reactions. One efficient method involves the use of cycloheptanone as a starting material, which undergoes a series of reactions including condensation, cyclization, and amination . The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, where the reaction conditions are optimized for large-scale production. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification methods to ensure the quality and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-amino-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace existing functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: DBU, palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-amino-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it useful in the study of biological systems and molecular interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-amino-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 6,7,8,9-tetrahydro-5H-benzo 7annulene-6-carbonitrile : Similar in structure but contains a nitrile group instead of a carboxylic acid .
- 6,7,8,9-tetrahydro-5H-benzo 7annulene-5-carboxylic acid : Similar but differs in the position of the carboxylic acid group .
- 5H-Benzocyclohepten-5-amine, 2-bromo-6,7,8,9-tetrahydro- : Contains a bromine atom and an amine group .
Uniqueness
The uniqueness of 5-amino-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carboxylic acid lies in its specific functional groups and structural configuration, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
5-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c13-11-9-6-2-1-4-8(9)5-3-7-10(11)12(14)15/h1-2,4,6,10-11H,3,5,7,13H2,(H,14,15) |
Clave InChI |
FCOJNQLOATUMLH-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(C2=CC=CC=C2C1)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methylspiro[4.5]decan-8-one](/img/structure/B13305354.png)
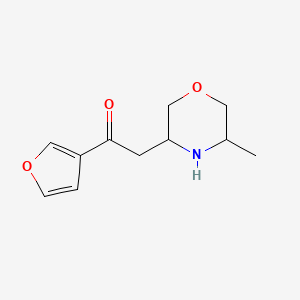
![{2-[(2-Methylbutyl)amino]phenyl}methanol](/img/structure/B13305369.png)
![[3-(2-Chlorophenyl)oxiran-2-yl]methanol](/img/structure/B13305370.png)
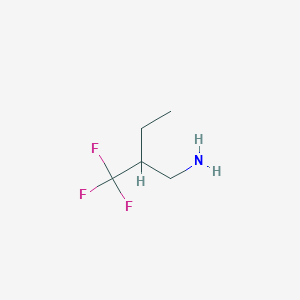
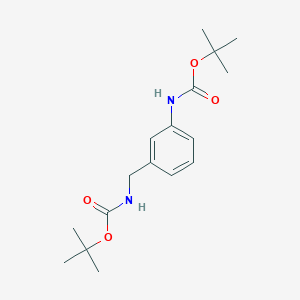

![1-([(2-Bromocyclopentyl)oxy]methyl)-2-chlorobenzene](/img/structure/B13305394.png)
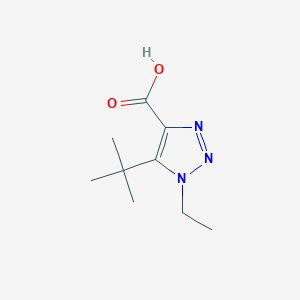

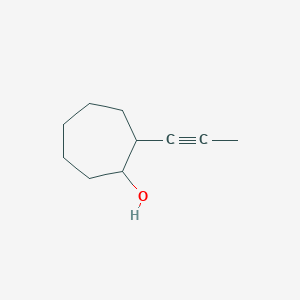
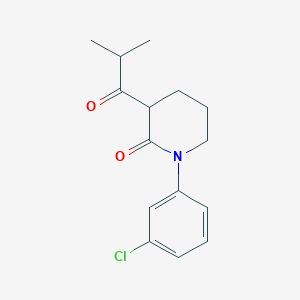
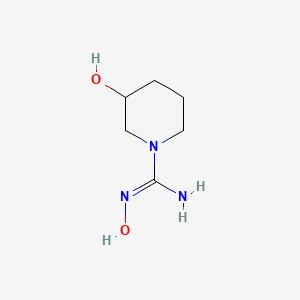
amine](/img/structure/B13305428.png)
